molecular formula C14H24N4O3S B7026529 N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B7026529
M. Wt: 328.43 g/mol
InChI Key: VKRAWFYMJOTUTK-UHFFFAOYSA-N
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Description

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide is a synthetic organic compound that features a piperidine ring, a pyrazole ring, and a sulfonyl group

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-11(2)18-9-6-13(16-18)14(19)15-10-12-4-7-17(8-5-12)22(3,20)21/h6,9,11-12H,4-5,7-8,10H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRAWFYMJOTUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride in the presence of a base.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the piperidine and pyrazole moieties using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Materials Science: It is studied for its potential use in the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-4-carboxamide
  • 1-(methylsulfonyl)piperidin-4-amine
  • N-(piperidine-4-yl) benzamide

Uniqueness

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide is unique due to its combination of a piperidine ring, a pyrazole ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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